![molecular formula C18H18N4O3S2 B2413398 (4-(6-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(5-nitrothiophen-2-yl)methanone CAS No. 897467-84-4](/img/structure/B2413398.png)
(4-(6-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(5-nitrothiophen-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
This involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the reaction conditions, the products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This involves determining properties such as melting point, boiling point, solubility, density, and refractive index. It also includes studying the compound’s chemical stability and reactivity .Scientific Research Applications
Antimicrobial Activity
A study on related compounds to (4-(6-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(5-nitrothiophen-2-yl)methanone demonstrated moderate to good antimicrobial activity. The research synthesized derivatives by reacting 2-substituted-4-methylthiazole-5-carboxylic acid with N-substituted benzyl piperazine and tested their anti-bacterial effects in vitro (Mhaske et al., 2014).
Anti-Mycobacterial Properties
A related compound, benzo[d]thiazol-2-yl(piperazin-1-yl)methanones, was identified as a new chemotype with anti-mycobacterial potential. This study synthesized and tested various derivatives against Mycobacterium tuberculosis, with some compounds showing significant activity (Pancholia et al., 2016).
Corrosion Inhibition
Research on structurally similar compounds revealed their potential as corrosion inhibitors. Specifically, the study evaluated the inhibition efficiency of these compounds on the corrosion of mild steel in an acidic medium, showing significant inhibition properties (Singaravelu et al., 2022).
Insecticidal Activity
Piperdine thiazole compounds, which are structurally related, have been synthesized and evaluated for insecticidal activity. These compounds displayed considerable lethal rates against armyworms at specific concentrations (Ding et al., 2019).
Anti-Inflammatory Activity
Novel derivatives including piperazine and thiazole groups were synthesized and evaluated for their anti-inflammatory activity. In vitro and in vivo studies showed significant activity in certain compounds (Ahmed et al., 2017).
Mechanism of Action
Target of Action
Similar benzothiazole derivatives have been found to exhibit significant anti-tubercular and anti-inflammatory activities . Therefore, it’s plausible that this compound may also target similar biological entities, such as enzymes or receptors involved in these processes.
Mode of Action
The exact mode of action of this compound remains unclear due to the lack of specific studies. Based on the known activities of similar benzothiazole derivatives, it can be hypothesized that this compound may interact with its targets, leading to changes in their function . This interaction could potentially inhibit the activity of the targets, thereby exerting its therapeutic effects.
Biochemical Pathways
Given the reported anti-tubercular and anti-inflammatory activities of similar compounds , it’s possible that this compound may affect pathways related to these processes. For instance, it could potentially interfere with the synthesis of key molecules in the tuberculosis bacterium or modulate inflammatory signaling pathways.
Result of Action
Based on the reported activities of similar compounds, it can be inferred that this compound may exert anti-tubercular and anti-inflammatory effects at the molecular and cellular levels .
Safety and Hazards
Future Directions
properties
IUPAC Name |
[4-(6-ethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-(5-nitrothiophen-2-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3S2/c1-2-12-3-4-13-15(11-12)27-18(19-13)21-9-7-20(8-10-21)17(23)14-5-6-16(26-14)22(24)25/h3-6,11H,2,7-10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKVIMVHXDLNFIT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)C4=CC=C(S4)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(6-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(5-nitrothiophen-2-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

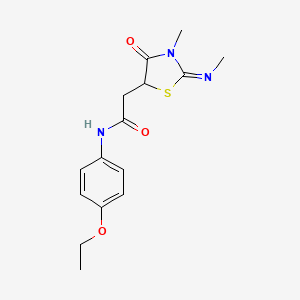
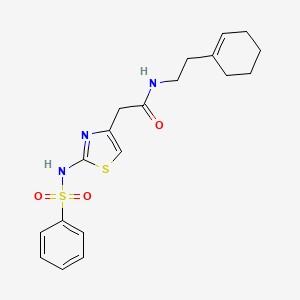

![4-(5H,6H,7H,8H-Imidazo[1,2-a]pyridin-2-yl)aniline](/img/structure/B2413320.png)
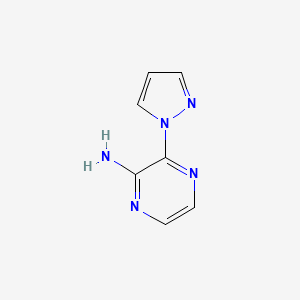

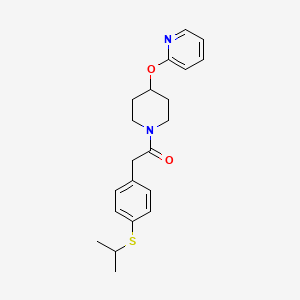

![1,2,3,9-Tetrahydropyrrolo[2,1-b]quinazoline hydrochloride dihydrate](/img/structure/B2413330.png)

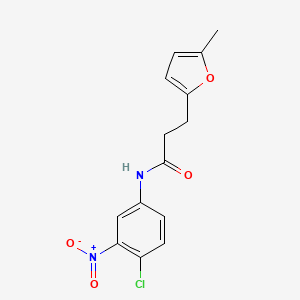
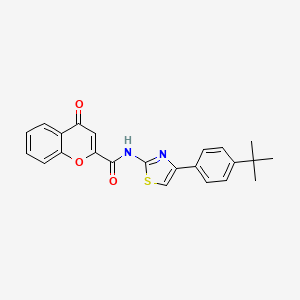
![6-(1H-pyrazol-1-yl)-2-[(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2413335.png)
![2-(2-butoxyphenyl)-5-((2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2413337.png)